molecular formula C10H22ClN B6177992 rac-1-[(1s,4r)-4-propylcyclohexyl]methanamine hydrochloride, trans CAS No. 2566168-89-4

rac-1-[(1s,4r)-4-propylcyclohexyl]methanamine hydrochloride, trans

Cat. No.: B6177992
CAS No.: 2566168-89-4
M. Wt: 191.7
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Description

rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans: is a chiral amine compound with potential applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans typically involves the following steps:

    Cyclohexane Derivative Formation: The starting material, a cyclohexane derivative, undergoes a series of reactions to introduce the propyl group at the 4-position.

    Amine Introduction: The intermediate is then subjected to reductive amination to introduce the methanamine group.

    Resolution of Racemic Mixture: The racemic mixture is resolved to obtain the desired stereoisomer.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt for stability and ease of handling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexane ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.

    Enzymes: Inhibition or activation of enzymes, altering metabolic processes.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1S,4R)-4-ethylcyclohexyl]methanamine hydrochloride
  • 1-[(1S,4R)-4-butylcyclohexyl]methanamine hydrochloride
  • 1-[(1S,4R)-4-isopropylcyclohexyl]methanamine hydrochloride

Uniqueness

rac-1-[(1S,4R)-4-propylcyclohexyl]methanamine hydrochloride, trans is unique due to its specific stereochemistry and the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic properties, making it a valuable compound for targeted research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2566168-89-4

Molecular Formula

C10H22ClN

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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